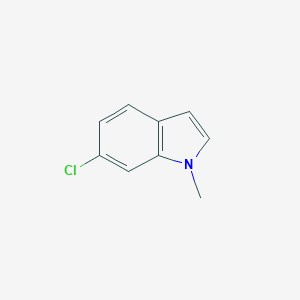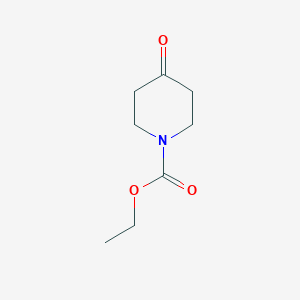
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
1-Phenyl-1,2,3,4-tetrahydroisoquinoline is an intermediate of Solifenacin, a medicine used to treat urinary conditions . It has been detected in the human brain and may be a candidate for an endogenous MPTP-like neurotoxin, as it is a structural analogue of MPTP, which produces parkinsonism in humans . It has also been used as a lead compound for the development of drugs with dopamine β-hydroxylase inhibitory activity .
Synthesis Analysis
A series of 1-phenyl-3,4-dihydroisoquinoline derivatives and several 1-phenyl-1,2,3,4-tetrahydroisoquinoline, 1-phenyl-isoquinoline analogues were synthesized, and their cytotoxicity and tubulin polymerization inhibitory activity were evaluated . In another study, (S)- (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline was racemized in quantitative yield by a simple one-pot procedure through N-chlorination with trichloroisocyanuric acid, conversion of the N-chloroamine into the imine hydrochloride, and reduction of the imine double bond .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline can be found in various databases such as the NIST Chemistry WebBook . Conformational studies on a series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines were performed using molecular mechanics calculations .Chemical Reactions Analysis
The chemical reactions involving 1-Phenyl-1,2,3,4-tetrahydroisoquinoline have been studied. For instance, (S)- (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline was racemized in quantitative yield by a simple one-pot procedure through N-chlorination with trichloroisocyanuric acid, conversion of the N-chloroamine into the imine hydrochloride, and reduction of the imine double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline can be found in various databases such as the NIST Chemistry WebBook .Applications De Recherche Scientifique
Synthesis of Benzazonine Systems
This compound serves as a precursor in sigmatropic rearrangements to synthesize phenyl-substituted benzazonine systems, which are important in medicinal chemistry .
Drug Discovery
1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored for their potential in drug discovery due to their diverse biological activities .
Antimicrobial Activity
Derivatives of this compound have shown promising antimicrobial properties against various pathogens, contributing to the development of new antimicrobial agents .
Neurodegenerative Disorder Treatment
Compounds based on 1-Phenyl-1,2,3,4-tetrahydroisoquinoline have been studied for their effects against neurodegenerative disorders .
Synthesis of Alkaloids
The C(1)-substituted derivatives of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline can act as precursors for various alkaloids with multifarious biological activities .
Organic Synthesis
While not directly mentioned in the context of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, similar compounds like 1,2,3-triazoles are used broadly in organic synthesis which suggests potential applications in this field as well .
Mécanisme D'action
Target of Action
1-Phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) is a synthetic compound that has been used as a lead compound for the development of drugs with dopamine β-hydroxylase inhibitory activity . This suggests that the primary target of PTIQ is the dopamine β-hydroxylase enzyme, which plays a crucial role in the biosynthesis of the neurotransmitter norepinephrine from dopamine.
Mode of Action
It is known to inhibit the activity of dopamine β-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine . This can lead to an increase in dopamine levels and a decrease in norepinephrine levels in the brain, which can have various effects on mood, cognition, and other neurological functions.
Biochemical Pathways
PTIQ affects the catecholamine biosynthesis pathway by inhibiting the enzyme dopamine β-hydroxylase . This enzyme is responsible for the conversion of dopamine to norepinephrine, a key step in the biosynthesis of norepinephrine. By inhibiting this enzyme, PTIQ can alter the levels of these neurotransmitters in the brain, potentially affecting various neurological processes.
Pharmacokinetics
It is known that ptiq is a solid compound , suggesting that it may be administered orally
Result of Action
The inhibition of dopamine β-hydroxylase by PTIQ can lead to an increase in dopamine levels and a decrease in norepinephrine levels in the brain . This can have various effects on mood, cognition, and other neurological functions.
Action Environment
The action of PTIQ may be influenced by various environmental factors. For example, the efficacy and stability of PTIQ could potentially be affected by factors such as temperature, light, and pH Additionally, the presence of other substances in the body, such as other drugs or metabolites, could potentially interact with PTIQ and affect its action
Safety and Hazards
When handling 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .
Orientations Futures
The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel analogs with potent biological activity . These compounds may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .
Propriétés
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTRSEDVLBBFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
22990-19-8 | |
| Record name | 1,2,3,4-Tetrahydro-1-phenylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22990-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)



![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)








